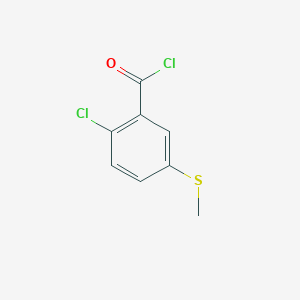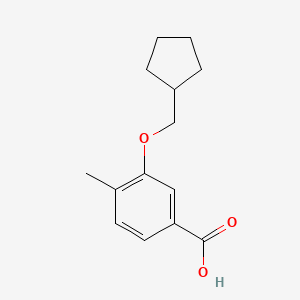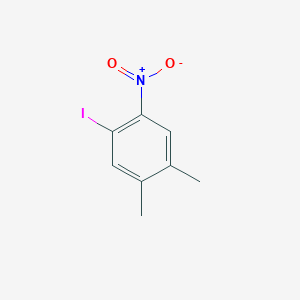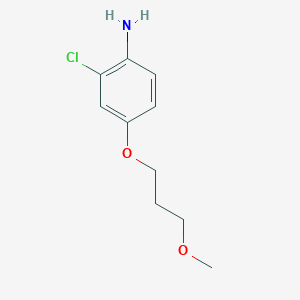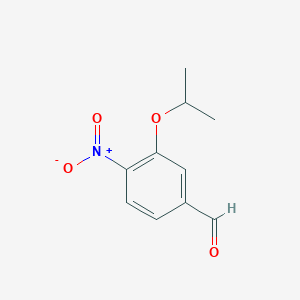
3-Isopropoxy-4-nitrobenzaldehyde
Vue d'ensemble
Description
3-Isopropoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropoxy-4-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-4-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nitration in Flow Chemistry
The selective and efficient nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde, an important building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalysts, was achieved using continuous flow chemistry. This process involved red fuming HNO3 and a flow-through silicon-glass microreactor, emphasizing the reproducibility and efficiency of the process (Knapkiewicz et al., 2012).
Kinetic Modeling of Benzaldehyde Nitration
A study on the kinetics of benzaldehyde nitration in mixed acid demonstrated the formation of both 2-nitrobenzaldehyde and 3-nitrobenzaldehyde. The yields of these compounds were found to be influenced by the mixed acid composition, leading to a reaction network consisting of equilibrium and irreversible reactions (Russo et al., 2017).
Solid-State Photoreaction with Indole
An investigation into the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole revealed the formation of nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol. This study provides insights into the dual pathway from an oxetane intermediate in the formation of these compounds (Meng et al., 1994).
Electrocatalytic Activity of Dihydroxybenzaldehydes
The oxidative electrodeposition of dihydroxybenzaldehyde (DHB) isomers on glassy carbon electrodes was explored for their electrocatalytic activity toward NADH oxidation. This has potential applications in biosensor design based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).
Structural Characterization of (E)-Nitrobenzaldehyde Nitrophenylhydrazones
The study of isomeric compounds like (E)-nitrobenzaldehyde nitrophenylhydrazones revealed complex chains of rings and dimers formed through hydrogen bonding. These findings are significant for understanding molecular interactions and crystal structures (Ferguson et al., 2005).
Aldehyde-Olefination Catalysts
Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes as aldehyde-olefination catalysts highlighted their use in the olefination of aldehydes. The study involved spectroscopic studies and in situ NMR spectroscopy to understand the mechanism and the nature of the active species (Santos et al., 2003).
Propriétés
IUPAC Name |
4-nitro-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGYRKQXMJARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


